2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione
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Overview
Description
2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound that belongs to the class of pyrimidine-thiones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno-pyrimidine core with a thione group, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
Similar pyridopyrimidine derivatives have been reported to inhibit dihydrofolate reductase (dhfr) with high affinity .
Mode of Action
It can be inferred from related pyridopyrimidine derivatives that these compounds inhibit dhfr, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to a halt in the synthesis of RNA and DNA, causing the death of cancer cells .
Biochemical Pathways
Related pyridopyrimidine derivatives have been reported to affect the synthesis of rna and dna by inhibiting dhfr . This inhibition disrupts the normal cell cycle, leading to cell death .
Pharmacokinetics
Similar pyridopyrimidine derivatives have been predicted to have good pharmacokinetic properties in theoretical kinetic studies .
Result of Action
Related pyridopyrimidine derivatives have been reported to cause cell death by inhibiting the synthesis of rna and dna .
Action Environment
It’s worth noting that the synthesis of similar pyridopyrimidine derivatives has been reported to be efficiently carried out in water, an environmentally benign solvent .
Biochemical Analysis
Biochemical Properties
For instance, some pyrimidine derivatives have been found to inhibit the activity of D-Dopachrome Tautomerase (D-DT), a key enzyme involved in cancer progression .
Cellular Effects
Related pyrimidine derivatives have been shown to suppress the proliferation of non-small cell lung cancer cells in both two-dimensional (2D) and three-dimensional (3D) cell cultures . This suppression can be explained by the induction of cell cycle arrest via deactivation of the mitogen-activated protein kinase (MAPK) pathway .
Molecular Mechanism
Related compounds have been found to inhibit the activity of D-DT, a key enzyme involved in cancer progression . This inhibition could potentially lead to the suppression of cancer cell proliferation .
Temporal Effects in Laboratory Settings
Related compounds have been synthesized using environmentally benign procedures, leading to high yields of products of greater purity .
Metabolic Pathways
Pyrimidine metabolism is a dynamic and versatile pathway in pathogens and humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Lawesson’s reagent or phosphorus pentasulfide as thionation agents to convert a carbonyl group into a thione group . The reaction conditions usually require heating and the presence of a suitable solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound may involve combinatorial and parallel synthesis techniques to optimize yield and purity. The use of automated synthesis platforms can facilitate the large-scale production of pyrimidine-thiones, ensuring consistency and efficiency in the manufacturing process .
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The thione group can be reduced to a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine-thiones: Compounds with similar core structures but different substituents.
Chromeno-pyrimidines: Compounds with a chromeno-pyrimidine core but lacking the thione group.
Uniqueness
2-(3-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione is unique due to the presence of both the chromeno-pyrimidine core and the thione group, which confer distinct chemical and biological properties. Its ability to inhibit enzymes and interact with DNA makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
2-(3-hydroxyphenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c1-10-5-6-15-12(7-10)9-14-17(22-15)19-16(20-18(14)23)11-3-2-4-13(21)8-11/h2-8,21H,9H2,1H3,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJDNFLIHIFQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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